1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- is a chemical compound classified under purine derivatives. Its molecular formula is , and it has a molecular weight of approximately 301.10 g/mol. This compound is known for its relevance in biochemical research, particularly as an impurity in Linagliptin, a Dipeptidyl Peptidase-4 inhibitor used in diabetes treatment.
The compound falls under the category of purine derivatives and is often studied for its pharmacological properties, especially regarding glucose metabolism and incretin hormone regulation.
The synthesis of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- can be approached through various methods:
The molecular structure of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- is based on the purine scaffold, which features:
The InChI representation is:
This representation highlights the connectivity and stereochemistry of the molecule.
1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- participates in several chemical reactions typical for purines:
As an impurity of Linagliptin, this compound functions primarily as a Dipeptidyl Peptidase-4 inhibitor:
The physical and chemical properties of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- include:
Property | Value |
---|---|
Molecular Weight | 301.10 g/mol |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Sensitive to pH variations |
Appearance | Typically a solid |
These properties are essential for understanding its behavior in biological systems and during synthesis.
The scientific applications of 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- are diverse:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
8-Substituted xanthine derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and capacity for targeted receptor interactions. These compounds feature a purine core modified at the C8 position, which significantly influences their binding affinity and selectivity toward biological targets. Historically, xanthines like theophylline and caffeine served as foundational structures, but strategic substitutions at the 8-position have yielded compounds with enhanced potency and receptor subtype specificity [4] [8]. For instance, 8-aryl or 8-cycloalkyl substitutions convert non-selective adenosine receptor antagonists into molecules with high affinity for specific subtypes (A1, A2A, A2B, A3), enabling therapeutic applications in neurological, cardiovascular, and inflammatory diseases [6] [8]. The C8 position’s accessibility for diverse functional groups (e.g., heteroaryl, styryl, bromoalkyl) facilitates structure-activity relationship (SAR) optimization, making 8-substituted xanthines indispensable for developing receptor-targeted therapies [8] [10].
The target compound, 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-3-methyl-7-(2-oxopropyl)- (CAS: 101072-01-9), occupies a critical role as a synthetic intermediate in the manufacturing of linagliptin, a potent DPP-4 inhibitor for type 2 diabetes. Linagliptin’s chemical architecture incorporates a xanthine core modified at the 8-position with an aminopiperidine group, which is essential for DPP-4 binding and inhibition [2] [7]. During linagliptin synthesis (Scheme 1), brominated xanthine precursors serve as electrophilic intermediates for nucleophilic displacement reactions. Specifically, the 8-bromo moiety in this compound enables coupling with advanced intermediates, such as (R)-2-(piperidin-3-yl)isoindoline-1,3-dione, to install the pharmacophoric aminopiperidine unit [2] [7]. This strategic use of 8-bromoxanthines ensures precise control over stereochemistry and regiochemistry, which is vital for the drug’s bioactivity. Without such intermediates, achieving the high selectivity (>10,000-fold over DPP-8/9) and long-acting properties of linagliptin would be synthetically challenging [7].
As a process-related impurity, this brominated xanthine derivative emerges during linagliptin synthesis due to incomplete reactions or residual starting materials. International Conference on Harmonisation (ICH) guidelines mandate strict control of impurities exceeding 0.10% in drug substances, as they can compromise safety and efficacy [2] [7]. The compound’s detection and quantification are critical for quality assurance, as its presence reflects inefficiencies in key steps like:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: